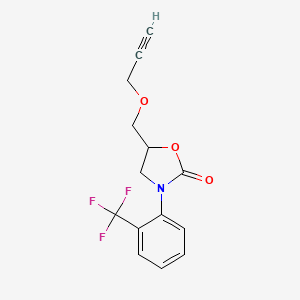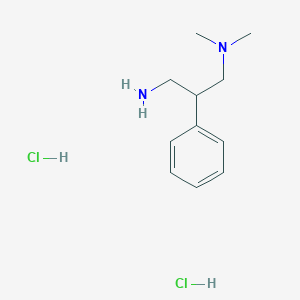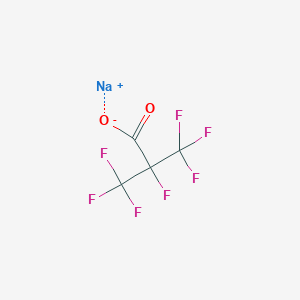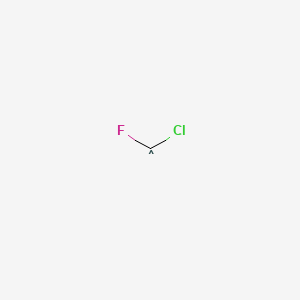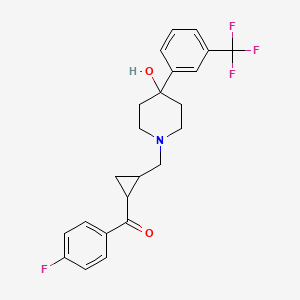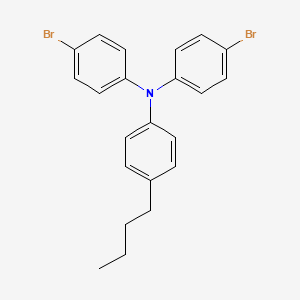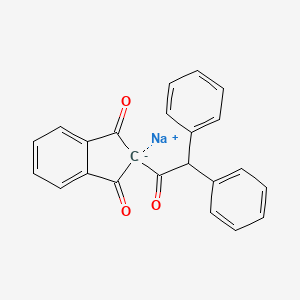
Isopropyl fluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-fluoroacetate is an organic compound with the molecular formula C5H9FO2 It is an ester derived from the reaction of isopropanol and fluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-fluoroacetate can be synthesized through the esterification of fluoroacetic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of propan-2-yl 2-fluoroacetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-fluoroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, propan-2-yl 2-fluoroacetate can hydrolyze to produce fluoroacetic acid and isopropanol.
Substitution: The fluorine atom in propan-2-yl 2-fluoroacetate can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions of propan-2-yl 2-fluoroacetate are less common, the compound can undergo such reactions under specific conditions to yield various products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Specific oxidizing or reducing agents under controlled conditions.
Major Products Formed
Hydrolysis: Fluoroacetic acid and isopropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-fluoroacetate has several scientific research applications, including:
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of propan-2-yl 2-fluoroacetate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluoroacetic Acid: The parent acid from which propan-2-yl 2-fluoroacetate is derived.
Methyl Fluoroacetate: Another ester of fluoroacetic acid, with a methyl group instead of an isopropyl group.
Ethyl Fluoroacetate: Similar to methyl fluoroacetate but with an ethyl group.
Uniqueness
Propan-2-yl 2-fluoroacetate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity compared to other fluoroacetate esters. Its isopropyl group provides steric hindrance, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
406-06-4 |
|---|---|
Molecular Formula |
C5H9FO2 |
Molecular Weight |
120.12 g/mol |
IUPAC Name |
propan-2-yl 2-fluoroacetate |
InChI |
InChI=1S/C5H9FO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3 |
InChI Key |
HERCSPPGAAQXBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13423436.png)
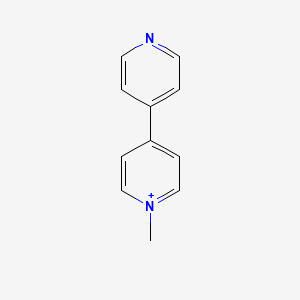

![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)

